molecular formula C5H3N3O4 B080455 2,4-Dinitropyridine CAS No. 14916-61-1

2,4-Dinitropyridine

Cat. No.: B080455
CAS No.: 14916-61-1
M. Wt: 169.1 g/mol
InChI Key: GHFUBPKCDYGIKP-UHFFFAOYSA-N
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Description

2,4-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4 It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 4th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form this compound N-oxide. This intermediate is then reduced using phosphorus trichloride (PCl3) to yield the final product .

Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products:

Scientific Research Applications

2,4-Dinitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFUBPKCDYGIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376488
Record name 2,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-61-1
Record name 2,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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